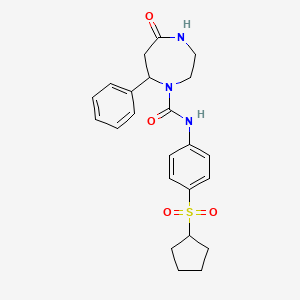
N-(Tetrahydro-2H-pyran-4-yl)-2-phenylpyrimidine-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Tetrahydro-2H-pyran-4-yl)-2-phenylpyrimidine-4-amine, also known as THPPA, is a synthetic compound that has been widely used in scientific research. THPPA is a potent and selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel, which plays a critical role in pain sensation and inflammation.
Mecanismo De Acción
N-(Tetrahydro-2H-pyran-4-yl)-2-phenylpyrimidine-4-amine is a competitive antagonist of TRPV1 channels, which are activated by various stimuli, including heat, protons, and capsaicin. By binding to the channel, this compound prevents its activation by these stimuli, thereby reducing the influx of calcium ions into the cell and inhibiting the release of neurotransmitters. This mechanism of action makes this compound a potent analgesic and anti-inflammatory agent.
Biochemical and Physiological Effects:
This compound has been shown to have potent analgesic and anti-inflammatory effects in various animal models of pain and inflammation. In addition, this compound has been found to reduce the development of hyperalgesia and allodynia, which are common symptoms of chronic pain conditions. This compound has also been shown to reduce the release of pro-inflammatory cytokines and chemokines, suggesting that it may have therapeutic potential for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(Tetrahydro-2H-pyran-4-yl)-2-phenylpyrimidine-4-amine is its high selectivity for TRPV1 channels, which allows for specific targeting of these channels without affecting other ion channels. This compound is also highly potent, with an IC50 value of 89 nM. However, this compound has poor solubility in water and requires the use of organic solvents for in vitro experiments. In addition, this compound has a relatively short half-life in vivo, which may limit its therapeutic potential.
Direcciones Futuras
For research on N-(Tetrahydro-2H-pyran-4-yl)-2-phenylpyrimidine-4-amine include the development of more water-soluble analogs, the investigation of its efficacy in different animal models of pain and inflammation, and the exploration of its potential for the treatment of other TRPV1-mediated diseases, such as cancer and diabetes.
Métodos De Síntesis
The synthesis of N-(Tetrahydro-2H-pyran-4-yl)-2-phenylpyrimidine-4-amine involves a multistep process that starts with the reaction of 4-chloro-2-phenylpyrimidine with 2,4-pentanedione to form a pyrimidine intermediate. The intermediate is then reacted with tetrahydro-2H-pyran-4-ol in the presence of a Lewis acid catalyst to produce this compound. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
N-(Tetrahydro-2H-pyran-4-yl)-2-phenylpyrimidine-4-amine has been extensively used in scientific research to investigate the role of TRPV1 channels in various physiological and pathological processes. TRPV1 channels are expressed in sensory neurons and play a critical role in pain sensation, inflammation, and thermoregulation. This compound has been used to study the involvement of TRPV1 channels in these processes, as well as to develop new therapies for pain and inflammation.
Propiedades
IUPAC Name |
N-(oxan-4-yl)-2-phenylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-2-4-12(5-3-1)15-16-9-6-14(18-15)17-13-7-10-19-11-8-13/h1-6,9,13H,7-8,10-11H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHFEKAESHTUKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC2=NC(=NC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-fluorospiro[2H-indole-3,1'-cyclopentane]-1-yl)-pyrazin-2-ylmethanone](/img/structure/B7572574.png)
![[5-[(1,1-Dioxothiolan-3-yl)methyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl-trimethylsilane](/img/structure/B7572577.png)

![N-(2-hydroxyphenyl)-2-[(4-methylcyclohexyl)sulfamoyl]acetamide](/img/structure/B7572591.png)
![1-[(2,4-Difluorophenyl)methyl]-2,3-dimethylguanidine;hydroiodide](/img/structure/B7572594.png)
![N-(cyanomethyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7572606.png)
![1-[2-(2-Fluorophenyl)-2-methylpropyl]-2-methylguanidine;hydroiodide](/img/structure/B7572609.png)
![7-fluoro-2-methyl-N-[1-(4-methyl-1,2,4-triazol-3-yl)ethyl]quinoline-4-carboxamide](/img/structure/B7572612.png)


![1-(3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-3-(1,2,3,4-tetrahydronaphthalen-1-yloxy)propan-2-ol](/img/structure/B7572669.png)
![2-(3-Fluorophenyl)-4-[[2-(1,2,4-triazol-1-ylmethyl)pyrrolidin-1-yl]methyl]-1,3-oxazole](/img/structure/B7572676.png)
![N-methyl-N-[1-(4-methylphenyl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B7572679.png)